molecular formula C25H30N8O2 B1139342 mTOR-IN-1 CAS No. 1207358-59-5

mTOR-IN-1

Número de catálogo B1139342
Número CAS: 1207358-59-5
Peso molecular: 474.56
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

mTOR-IN-1 is related to the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a key role in regulating cellular metabolism, growth, and proliferation . mTOR forms two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which regulate different cellular processes . mTORC1 mainly regulates cell growth and metabolism, while mTORC2 controls cell proliferation and survival .

Aplicaciones Científicas De Investigación

  • mTOR Signaling in Growth and Disease : mTOR plays a crucial role in coordinating cell growth and metabolism with environmental inputs. Its deregulation is implicated in cancer, diabetes, and aging. Therapeutic targeting of mTOR is considered a promising approach in the clinic (Saxton & Sabatini, 2017).

  • Regulation of mTOR Pathway by Nutrients and Stress : mTOR integrates signals from a variety of sources, including nutrients and stress, playing a key role in cellular and organismal homeostasis. It's implicated in diseases like aging, cancer, and diabetes (Sengupta, Peterson, & Sabatini, 2010).

  • mTORC1 Regulation of Lipin 1 and SREBP Pathway : mTORC1 regulates the SREBP pathway, which is important for lipogenesis, through controlling the localization of lipin 1. This has implications for conditions like hepatic steatosis and hypercholesterolemia (Peterson et al., 2011).

  • mTOR in Renal Cell Carcinoma Treatment : mTOR pathways are targeted in the treatment of renal cell carcinoma, with the development of novel therapeutic agents showing improved prognosis (Kyriazoglou, Dimitriadis, & Bamias, 2017).

  • mTOR as a Pharmacologic Target for Autophagy Regulation : mTOR is a crucial regulator of autophagy and plays a significant role in diseases when its signaling is deregulated (Kim & Guan, 2015).

  • Role of mTOR in Cardiovascular System : mTOR signaling plays both physiological and pathological roles in the heart. Pharmacological targeting of mTOR might offer new therapeutic strategies for cardioprotection (Sciarretta et al., 2018).

  • mTOR as Central Hub of Nutrient Signalling and Cell Growth : mTOR is a key regulator of cellular metabolism and growth, integrating signals from the environment. Its role in therapeutic applications is also discussed (Kim & Guan, 2019).

  • mTOR in Immune Responses : mTOR acts as a critical regulator of immune function, linking immune function with metabolism (Powell et al., 2012).

  • mTORC1 Signaling and Metabolic Control of Cell Growth : mTORC1 regulates key anabolic processes essential for cell growth, highlighting its role in various diseases (Ben-Sahra & Manning, 2017).

  • mTOR in Cancer Therapy : Activation of mTOR promotes tumor growth and metastasis, making mTOR inhibitors a focus for cancer therapy (Hua et al., 2019).

Safety And Hazards

mTOR-IN-1 is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

mTOR inhibitors, including mTOR-IN-1, are currently used in research for targeted therapy for tumors, organ transplantation, rheumatoid arthritis, and other diseases . They are also being studied for their potential therapeutic applications in neurological conditions . The neuropsychiatric aspects of mTORopathies have been particularly challenging to treat in a clinical setting . An increased understanding of the neurobiology of mTOR and the underlying molecular, cellular, and circuit mechanisms of mTOR-related disorders will facilitate the development of improved therapeutics .

Propiedades

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAZXIQANTUOY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731332
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mTOR-IN-1

CAS RN

1207358-59-5
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
49
Citations
J Rodríguez‐Blanco, V Martín… - Journal of …, 2012 - Wiley Online Library
Parkinson's disease has been widely related to both apoptosis and oxidative stress. Many publications relate the loss of mitochondrial potential to an apoptosis‐mediated cell death in …
Number of citations: 35 onlinelibrary.wiley.com
A Lan, J Chen, Y Zhao, Z Chai, Y Hu - Neuromolecular medicine, 2017 - Springer
As a key regulator of cell metabolism and survival, mechanistic target of rapamycin (mTOR) emerges as a novel therapeutic target for Parkinson’s disease (PD). A growing body of …
Number of citations: 82 link.springer.com
ZQ Li, M Qu, HX Wan, H Wang… - European Review for …, 2019 - europeanreview.org
… mTORIN-1 reversed the effect of FOXK1 on the proliferation of BCa cells. E, Colony formation assay revealed the effect of PI3Kα/ mTOR-IN-1 … FOXK1+PI3Kα/mTOR-IN-1 on the apoptosis …
Number of citations: 13 www.europeanreview.org
N Shi, H Yu, T Chen - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
… To verify the role of the PI3K/AKT/mTOR pathway in esophageal SCC, we compared the expression of PI3K, AKT, and mTOR in: 1) the normal esophageal epithelial cell line HEA-1A …
Number of citations: 38 www.ncbi.nlm.nih.gov
Ł Witucki, H Jakubowski - Journal of Inherited Metabolic …, 2023 - Wiley Online Library
… While Cbs-/- genotype upregulated mTOR in 1-year-old mice, age attenuated mTOR in 1year-old vs. 9-week-old Cbs-/- (1.02±0.41 vs. 1.68±0.46, P = 0.002) and Cbs+/- mice 0.66±0.29 …
Number of citations: 1 onlinelibrary.wiley.com
R Yang, J Suo, J LI, W Wang, J Zhao… - Tianjin Medical …, 2015 - pesquisa.bvsalud.org
… Expressions of Ki67 and mTOR in 1, 25(OH)2D3 treatment group were reduced compared with those in model group (P<0.05). Twenty four hour urinary protein and expressions of Ki67 …
Number of citations: 2 pesquisa.bvsalud.org
YN Liu, RZ Wan, ZP Liu - Mini reviews in medicinal chemistry, 2013 - ingentaconnect.com
… The improvement of potency for mTOR in 1 was possibly due to the fact that 2-aminopyrimidine group was close to Asp836 (PI3K )/Glu2190 (mTOR) in the ATP binding pocket. However…
Number of citations: 25 www.ingentaconnect.com
H Meng, J Song, B Fan, Y Li, J Zhang, J Yu… - Food Science and …, 2022 - Elsevier
Monascus vinegar (MV) is a typical fermented food with various health-promoting effects. This study aimed to evaluate the role of MV in alleviating high-fat-diet-induced inflammation in …
Number of citations: 4 www.sciencedirect.com
R Yang, XP Yang, J Suo - Hong Kong Journal of Nephrology, 2015 - core.ac.uk
Objective: Whole genome sequencing was preceded in a familial focal and segmental glomerulosclerosis (FSGS), then multi-step screening was made for the data from sequencing to …
Number of citations: 4 core.ac.uk
P Wang, L Zhao, S Gong, S Xiong, J Wang, D Zou… - Cell Death & …, 2021 - nature.com
… The results from RT-qPCR and western blotting showed that there was a higher expression of EGFR, PI3K, PDK1, AKT and mTOR in 1% O 2 conditions than under control conditions (…
Number of citations: 26 www.nature.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.